molecular formula C29H35BrN2O5 B12031951 5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031951
M. Wt: 571.5 g/mol
InChI Key: KPKHVEBCIIGSNJ-IMVLJIQESA-N
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Description

5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the 3-Bromophenyl Group: This step involves a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide.

    Attachment of the 4-Butoxy-2-Methylbenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction using the corresponding acid chloride and a Lewis acid catalyst.

    Incorporation of the 3-(4-Morpholinyl)propyl Group: This step involves a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s ability to interact with biological targets makes it a potential candidate for drug development. It can be used in the design of inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological activities. Its structural features suggest it may have activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-Fluorophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-Methylphenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-Bromophenyl)-4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features. The presence of the bromine atom in the 3-bromophenyl group can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological properties compared to its analogs.

Properties

Molecular Formula

C29H35BrN2O5

Molecular Weight

571.5 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35BrN2O5/c1-3-4-15-37-23-9-10-24(20(2)18-23)27(33)25-26(21-7-5-8-22(30)19-21)32(29(35)28(25)34)12-6-11-31-13-16-36-17-14-31/h5,7-10,18-19,26,33H,3-4,6,11-17H2,1-2H3/b27-25+

InChI Key

KPKHVEBCIIGSNJ-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O)C

Origin of Product

United States

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